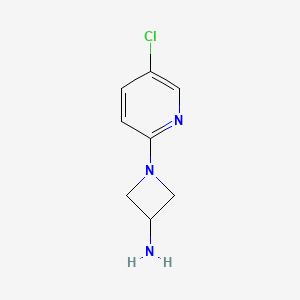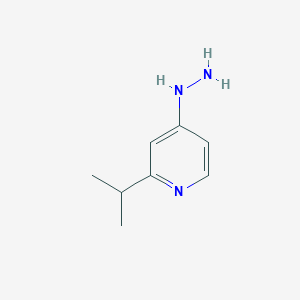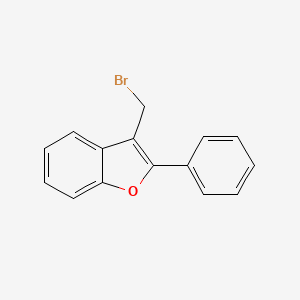![molecular formula C8H10ClN3 B13653244 (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine hydrochloride](/img/structure/B13653244.png)
(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H10ClN3 It is a derivative of pyridine and pyrrole, and it is often used in scientific research due to its unique chemical properties
Vorbereitungsmethoden
The synthesis of (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine and pyrrole derivatives.
Reaction Conditions: The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Synthetic Routes: One common synthetic route involves the reaction of pyridine with a pyrrole derivative under controlled conditions to form the intermediate compound. This intermediate is then further reacted with methanamine to produce the final product.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to produce reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups under suitable conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex chemical compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biological pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine hydrochloride can be compared with other similar compounds, such as:
(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride: This compound has a similar structure but differs in the position of the nitrogen atom in the pyridine ring.
(1-Methyl-1H-pyrrol-2-yl)methanamine hydrochloride: This compound has a methyl group attached to the pyrrole ring, which can influence its chemical properties and reactivity.
(2-Chloropyridin-4-yl)methanamine hydrochloride:
Eigenschaften
Molekularformel |
C8H10ClN3 |
|---|---|
Molekulargewicht |
183.64 g/mol |
IUPAC-Name |
1H-pyrrolo[3,2-b]pyridin-2-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H9N3.ClH/c9-5-6-4-8-7(11-6)2-1-3-10-8;/h1-4,11H,5,9H2;1H |
InChI-Schlüssel |
RJSOTFKUZPHRQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(N2)CN)N=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


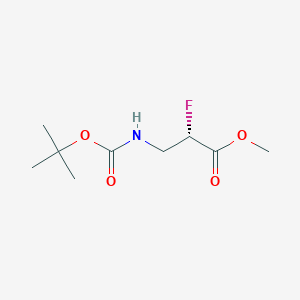
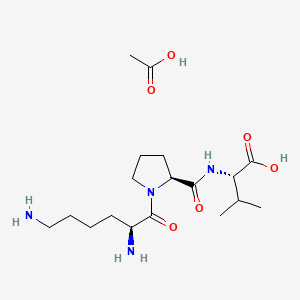

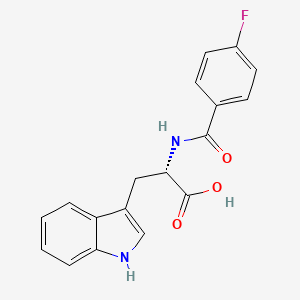
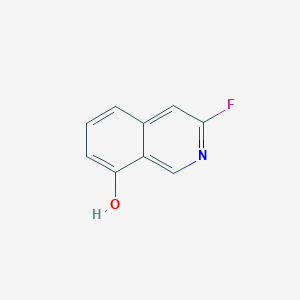
![7-Methoxy-6-methyl-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B13653186.png)

![7-Hydroxy-3-(4-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B13653195.png)
![6-Chloro-7-iodo-[1,3]dioxolo[4,5-b]pyridine](/img/structure/B13653203.png)
![4,7-Dibromo-2-methylbenzo[d]thiazole](/img/structure/B13653208.png)
![7-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13653221.png)
